N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide
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Overview
Description
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is an organic compound with the molecular formula C12H10N2O4S It is a thiophene derivative, which means it contains a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves the reaction of 2-nitrophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-methyl-3-(2-aminophenoxy)thiophene-2-carboxamide.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Hydrolysis: Thiophene-2-carboxylic acid and methylamine.
Scientific Research Applications
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(2-aminophenoxy)thiophene-2-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.
3-(2-nitrophenoxy)thiophene-2-carboxamide: Lacks the methyl group on the nitrogen atom.
N-methyl-3-(2-nitrophenoxy)furan-2-carboxamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-13-12(15)11-10(6-7-19-11)18-9-5-3-2-4-8(9)14(16)17/h2-7H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFOHXHGYVZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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